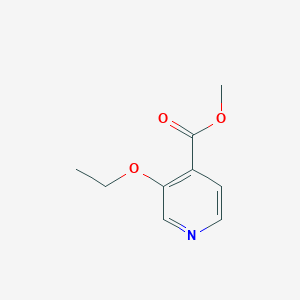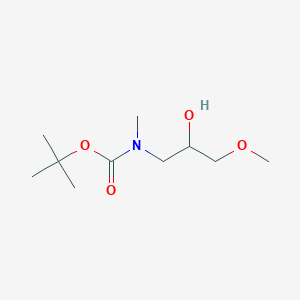
Methyl 4-amino-6-chloro-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-6-chloro-2-methylnicotinate is a chemical compound with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-chloro-2-methylnicotinate typically involves the reaction of 4-amino-6-chloro-2-methylnicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-amino-6-chloro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group .
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-6-chloro-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-6-chloro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Methyl 6-chloro-2-methylnicotinate: Another derivative with similar chemical properties.
Methyl 2-chloro-6-methylnicotinate: Used in various chemical syntheses.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 4-amino-6-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-7(8(12)13-2)5(10)3-6(9)11-4/h3H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
KMCKBYHIZRBDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)Cl)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)

![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)







